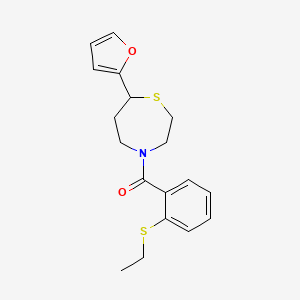

(2-(Ethylthio)phenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2-(Ethylthio)phenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. It is a thiazepane derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine.

Wissenschaftliche Forschungsanwendungen

Quantum Technology

The compound’s potential in quantum technology could be significant due to the furan component’s relevance in quantum science. Furan derivatives are known for their electronic properties, which could be harnessed in quantum computing and sensors . The specific compound could be investigated for its ability to interact with quantum states or be used in the development of new materials with quantum applications.

Glassy Gels

In the field of material science, the compound could contribute to the creation of glassy gels. These materials combine the properties of gels and glassy polymers, offering a unique blend of hardness and stretchability . The furan component, in particular, could enhance the electrical conductivity of these materials, making them suitable for a variety of applications, including flexible electronics and smart materials.

Electrooxidation Systems

The compound may find use in electrooxidation systems for water treatment. Furan derivatives have been studied for their ability to break down contaminants through electrochemical reactions . This compound could be part of catalyst designs that improve the efficiency of pollutant degradation, contributing to cleaner water and environmental sustainability.

Medicinal Chemistry

In medicinal chemistry, the compound could be explored for its protein tyrosine kinase inhibitory activity. Such inhibitors are crucial in the treatment of various cancers as they can interfere with cell signaling pathways that lead to tumor growth . The compound’s unique structure might offer new avenues for drug development and cancer therapy.

Biomaterials

The compound’s furan and thiazepan components suggest potential applications in biomaterials. Furan derivatives are known for their biocompatibility and biodegradability, making them suitable for medical implants, tissue engineering, and drug delivery systems . Research could focus on the compound’s properties to develop new biomaterials that are safe and effective for medical use.

Antibacterial Agents

Lastly, the compound could be investigated for its antibacterial properties. Furan derivatives have shown promise as antibacterial agents against various strains of bacteria . The compound could be part of new antimicrobial treatments, addressing the growing concern of antibiotic resistance.

Wirkmechanismus

Target of Action

The primary target of (2-(Ethylthio)phenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone is Protein Tyrosine Kinases (PTKs) . PTKs are enzymes that catalyze the transfer of a phosphate group from ATP to a protein in a cell, a process known as phosphorylation. This phosphorylation can activate or deactivate many cellular processes, including cell growth, differentiation, and signal transduction pathways .

Mode of Action

This compound interacts with its target, the PTKs, by inhibiting their activity . This results in a decrease in the phosphorylation of proteins, thereby altering the signal transduction pathways within the cell .

Biochemical Pathways

The inhibition of PTKs affects various biochemical pathways. One of the key pathways influenced is the signal transduction pathway that regulates cellular functions such as proliferation, growth, differentiation, and death . By inhibiting PTKs, this compound can disrupt these pathways, potentially leading to the inhibition of inappropriate mitogenic signaling seen in various tumor types .

Result of Action

The result of the action of this compound is the inhibition of PTKs, leading to a disruption in the signal transduction pathways within the cell . This can lead to a decrease in inappropriate mitogenic signaling, which is often seen in various tumor types . Therefore, this compound may have potential therapeutic applications in the treatment of certain types of cancer .

Eigenschaften

IUPAC Name |

(2-ethylsulfanylphenyl)-[7-(furan-2-yl)-1,4-thiazepan-4-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO2S2/c1-2-22-16-8-4-3-6-14(16)18(20)19-10-9-17(23-13-11-19)15-7-5-12-21-15/h3-8,12,17H,2,9-11,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRKQTLKQHXCJDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)N2CCC(SCC2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-(Ethylthio)phenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2784985.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)ethanesulfonamide](/img/structure/B2784996.png)

![Ethyl 5-[2-[(2,4-dichlorobenzoyl)amino]benzoyl]oxy-2-methyl-1-phenylindole-3-carboxylate](/img/structure/B2784997.png)

![6-((4-bromobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2785002.png)